![molecular formula C16H21N3O3S B5565441 3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione](/img/structure/B5565441.png)
3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been investigated in various studies. For instance, the reaction of 3-[2-oxo-2-(2-thienyl)ethylidene] indol-2(1H)-one with 2-hydrazinobenzimidazole in different media and solvents has been studied . The reaction yielded different products depending on the conditions and the substituents on the indolyl nitrogen .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Study
3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione and its derivatives have been studied for their synthesis and antibacterial properties. A study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives related to this compound. They reported the synthesis through a series of steps and screened the compounds against Gram-negative and Gram-positive bacteria, showing moderate to significant activity (Khalid et al., 2016).
Anticancer Agent Synthesis
The compound's derivatives have been evaluated for their potential as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. They found that certain derivatives showed strong anticancer activity relative to the reference drug doxorubicin (Rehman et al., 2018).
Electrochromic Device Application
An ionic liquid derivative of 3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione was developed for use in hybrid electrochromic devices (ECDs). Fan et al. (2017) synthesized this compound, demonstrating its use in a high-efficiency ECD with short switching times and high coloration efficiency (Fan et al., 2017).
Antihyperglycemic Agents
The compound and its derivatives were studied for their potential as antihyperglycemic agents. Yanagisawa et al. (2000) prepared oximes having 5-benzyl-2,4-thiazolidinedione, a related structure, and evaluated their blood glucose lowering activities and PPAR gamma agonistic activities (Yanagisawa et al., 2000).
Corrosion Inhibition
The compound's derivatives have also been evaluated for their corrosion inhibition efficiency. Cruz et al. (2004) studied the electrochemical behavior of related compounds, including 1-(2-ethylamino)-2-methylimidazolidine, and found that certain derivatives are effective corrosion inhibitors in acid media (Cruz et al., 2004).
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[2-(2-thiophen-2-ylethyl)piperidin-1-yl]ethyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-14-10-17-16(22)19(14)11-15(21)18-8-2-1-4-12(18)6-7-13-5-3-9-23-13/h3,5,9,12H,1-2,4,6-8,10-11H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBUYYPWQKXNRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=CS2)C(=O)CN3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.